5-Chloro-10,11-dihydro-5H-dibenzo[a,d]cycloheptene
Overview
Description
Synthesis Analysis
The synthesis of 5-Chloro-10,11-dihydro-5H-dibenzo[a,d]cycloheptene involves chlorination of 5-thioxo-10,11-dihydro-5H-dibenzo[a,d]cycloheptene, leading to the formation of sulfides and their subsequent oxidation to sulfoxides. Key steps include chlorination, oxidation, and treatment with KI to yield primary ketones and sulfides. Spectroscopic techniques and X-ray diffraction confirm the structures of the synthesized compounds (Hegab et al., 2002).
Molecular Structure Analysis
The molecular structure and energetics of 5-Chloro-10,11-dihydro-5H-dibenzo[a,d]cycloheptene have been examined using experimental and computational methods. Studies include calorimetric measurements and density functional theory calculations to derive standard molar enthalpies of formation, demonstrating the compound's stability and energy profile (Miranda et al., 2011).
Chemical Reactions and Properties
This compound undergoes various chemical reactions, including photoadditions of ammonia and alkylamines, leading to the formation of N-alkyl-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5,10-imines. These transformations showcase its reactivity and potential for generating diverse derivatives (Yasuda et al., 1995).
Physical Properties Analysis
The physical properties of 5-Chloro-10,11-dihydro-5H-dibenzo[a,d]cycloheptene, including its phase behavior and conformational polymorphism, have been studied. These investigations provide insight into the compound's stability under various conditions and its behavior in different solvents (Nassimbeni et al., 2009).
Chemical Properties Analysis
The chemical properties of 5-Chloro-10,11-dihydro-5H-dibenzo[a,d]cycloheptene reflect its ability to participate in transannular reactions, showcasing its versatility as a precursor for the synthesis of complex molecules. Its reactivity with electrophilic reagents and the formation of derivatives through transannular participation highlight its chemical flexibility and utility in organic synthesis (Dobson et al., 1968).
Scientific Research Applications
Molecular Structure and Energetics : A combined experimental and computational study on the molecular structure and energetics of 10,11-dihydro-5H-dibenzo[a,d]cycloheptene (dibenzosuberane), a related compound, was performed. This included measurements of standard molar enthalpy of formation and sublimation, and computational estimates of these values (Miranda et al., 2011).
Crystal Structure Analysis : The crystal structure of a related compound, 3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)-1-ethyl-2-methylpyrrolidine hydrobromide, was determined, revealing details about the geometry of the molecules involved (Tokuma et al., 1971).
Synthesis and Oxidation : The synthesis and oxidation of 5-Chloro-10,11-Dihydro-5H-Dibenzo[a,d]Cycloheptene-5,10-Sulfide and related compounds were explored. This study included the chlorination and oxidation processes, with the structures of new compounds established by spectroscopic techniques and X-ray diffraction (Hegab et al., 2002).
Protecting Group in Peptide Chemistry : The 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-yl group, a related compound, has been found useful as a protecting group for amines, amino-acids, alcohols, thiols, and carboxylic acids, especially in peptide chemistry (Pless, 1976).
Loratadine Intermediate Synthesis : Chloro-10,11-dihydro-4-aza-5H-dibenzo[a,d]cyclohepten-5-one, an important intermediate of loratadine, was synthesized from 2-cyano-3-methylpyridine. This process involved several steps like alkylation and cyclization (Su Yi-dong, 2002).
properties
IUPAC Name |
2-chlorotricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl/c16-15-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)15/h1-8,15H,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPERNSDCEUTOTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C(C3=CC=CC=C31)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20153103 | |
Record name | 5H-Dibenzo(a,d)cycloheptene, 10,11-dihydro-5-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20153103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-10,11-dihydro-5H-dibenzo[a,d]cycloheptene | |
CAS RN |
1210-33-9 | |
Record name | 5-Chlorodibenzosuberane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1210-33-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5H-Dibenzo(a,d)cycloheptene, 10,11-dihydro-5-chloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001210339 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1210-33-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86154 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5H-Dibenzo(a,d)cycloheptene, 10,11-dihydro-5-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20153103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-chloro-10,11-dihydro-5H-dibenzo[a,d]cycloheptene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.555 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Feasible Synthetic Routes
Citations
The chlorination of 5-thioxo-10,11-dihydro-5 H -dibenzo[ a,d ]cycloheptene 2a gave 5-chloro-10,11-dihydro-5 H -dibenzo[ a,d ]cycloheptene-5,10-sulfide 4 . Chlorination of 5-thioxo-…
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